2-Bromo-4,6-diphenylpyrimidine

OLED TADF Materials Science

2-Bromo-4,6-diphenylpyrimidine enables synthesis workflows where 2-chloro analogs fail (bipyrimidine homocoupling) and 2-iodo analogs decompose. Provides deep blue TADF emission (CIE y 0.11) unattainable with 2,6-isomers. Strategic bromine placement ensures reliable Suzuki-Miyaura and SNAr performance for OLED materials and kinase inhibitor programs.

Molecular Formula C16H11BrN2
Molecular Weight 311.18g/mol
CAS No. 56181-49-8
Cat. No. B372626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-diphenylpyrimidine
CAS56181-49-8
Molecular FormulaC16H11BrN2
Molecular Weight311.18g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)Br)C3=CC=CC=C3
InChIInChI=1S/C16H11BrN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H
InChIKeyGPGIIKKUKINTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,6-diphenylpyrimidine (CAS 56181-49-8): A Critical Heterocyclic Intermediate for Precision Cross-Coupling in Advanced Materials and Medicinal Chemistry


2-Bromo-4,6-diphenylpyrimidine is a brominated heteroaromatic building block with the molecular formula C16H11BrN2 and a molecular weight of 311.18 g/mol . Its core structure features a pyrimidine ring substituted with two phenyl groups at the 4- and 6-positions, and a strategically placed bromine atom at the 2-position [1]. This specific halogenation pattern is engineered for high-efficiency transition metal-catalyzed cross-coupling reactions, distinguishing it from its chlorinated or non-halogenated analogs and making it a sought-after intermediate in both OLED material science and kinase-focused drug discovery .

2-Bromo-4,6-diphenylpyrimidine: Why C2-Substituted Analogs Cannot Be Used Interchangeably in Precision Synthesis


Attempting to replace 2-Bromo-4,6-diphenylpyrimidine with other 2-halo-4,6-diphenylpyrimidine analogs (e.g., 2-chloro or 2-iodo) is highly inadvisable due to documented, non-linear differences in reactivity that critically impact synthetic efficiency and product profiles. Specifically, the bromo derivative occupies a unique kinetic niche: it is significantly more reactive in nucleophilic aromatic substitution (SNAr) than its chloro counterpart, yet does not suffer from the instability and dehalogenation side reactions observed with the 2-iodo analog during reductive coupling conditions [1]. These divergent mechanistic pathways and reaction fates mean that a protocol optimized for 2-bromo-4,6-diphenylpyrimidine will not translate to other 2-halogenated analogs without substantial, potentially costly, re-optimization and may lead to different product outcomes altogether [2].

Quantitative Differentiation of 2-Bromo-4,6-diphenylpyrimidine: A Comparative Evidence Guide for Technical Procurement


Divergent Regioisomeric Impact: 4,6-Diphenylpyrimidine Scaffold's Effect on TADF OLED Color Purity and Thermal Stability

When incorporated into a TADF emitter as an acceptor unit, the 4,6-diphenylpyrimidine substitution pattern (derived from this compound) yields a significantly deeper blue emission and superior thermal stability compared to the 2,6-diphenylpyrimidine regioisomer [1]. This demonstrates that the position of the phenyl groups, dictated by the starting material, has a profound and quantifiable impact on the final device's performance.

OLED TADF Materials Science

Intermediate Reactivity Profile: Suzuki Coupling Efficiency and Side Reaction Mitigation vs. Chloro and Iodo Analogs

In the context of Suzuki coupling reactions, chloropyrimidines are generally preferred substrates over their iodo, bromo, or fluoro counterparts due to a more favorable balance of reactivity and stability [1]. However, in reactions requiring a stronger electrophile than a chloroarene, such as the reductive homocoupling to form 2,2′-bipyrimidines, the bromo derivative (this compound) is successfully employed, providing good yields, whereas the chloro analog fails to react under identical conditions [2]. This positions 2-bromo-4,6-diphenylpyrimidine as the optimal intermediate when the chloro derivative is insufficiently reactive.

Organic Synthesis Cross-Coupling Process Chemistry

Validated Application Scenarios for 2-Bromo-4,6-diphenylpyrimidine (CAS 56181-49-8) Based on Comparative Evidence


Synthesis of Deep-Blue TADF OLED Emitters Requiring High Color Purity

This compound is the critical precursor for the synthesis of 4,6-diphenylpyrimidine-based acceptor units. As demonstrated in a head-to-head study, the 4,6-regioisomer yields TADF emitters with a CIE y-coordinate of 0.11, enabling a significantly deeper blue emission compared to the 2,6-isomer (CIE y = 0.19) [2]. This specific property is non-negotiable for achieving high-quality, color-pure blue pixels in advanced display technologies.

Reductive Homocoupling to Form 2,2′-Bipyrimidine Ligands for Coordination Chemistry and Catalysis

For the preparation of 2,2′-bipyrimidines via nickel-catalyzed homocoupling, the 2-bromo derivative is the enabling substrate. Studies have shown that while the 2-chloro analog fails to participate in this reaction, the 2-bromo-4,6-diphenylpyrimidine couples efficiently to yield the desired bis-heterocyclic ligand [2]. This is a clear instance where substituting the chloro compound would result in complete synthetic failure, making the bromo derivative indispensable.

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